Tert-butyl 2-hydroxymorpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-hydroxymorpholine-4-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₉NO₄. It is a derivative of morpholine, a heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a morpholine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxymorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
Step 1: Morpholine is reacted with tert-butyl chloroformate in the presence of triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-hydroxymorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: The major product is tert-butyl 2-oxomorpholine-4-carboxylate.
Reduction: The major product is the original this compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: Tert-butyl 2-hydroxymorpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties make it suitable for use in materials science and engineering applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxymorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological response.
Comparison with Similar Compounds
Tert-butyl 2-oxomorpholine-4-carboxylate: This compound is an oxidized form of tert-butyl 2-hydroxymorpholine-4-carboxylate and shares similar chemical properties.
Tert-butyl N-hydroxycarbamate: This compound has a similar tert-butyl group and hydroxyl group but differs in its overall structure and reactivity.
Uniqueness: this compound is unique due to its combination of a morpholine ring, a tert-butyl group, and a hydroxyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Biological Activity
Tert-butyl 2-hydroxymorpholine-4-carboxylate (TBHM) is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article aims to provide a comprehensive overview of the biological activity of TBHM, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
TBHM is characterized by its morpholine ring structure, which is modified with a tert-butyl group and a hydroxymethyl group. The molecular formula for TBHM is C10H19NO4, and its molecular weight is approximately 217.26 g/mol. The presence of the tert-butyl group contributes to the compound's unique reactivity and solubility properties, which are significant for its biological activity.
Research indicates that TBHM may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : TBHM has been shown to inhibit key enzymes implicated in the pathogenesis of AD, such as acetylcholinesterase (AChE) and β-secretase. In vitro studies demonstrate that TBHM exhibits an IC50 value of 15.4 nM for β-secretase inhibition, indicating strong potential for reducing amyloid-beta (Aβ) peptide aggregation, a hallmark of AD pathology .
- Anti-inflammatory Effects : TBHM appears to modulate inflammatory responses in neuronal cells. It has been observed to reduce levels of tumor necrosis factor-alpha (TNF-α) in astrocytes treated with Aβ1-42, suggesting a protective effect against neuroinflammation . This reduction in inflammatory cytokines may contribute to neuroprotection in models of AD.
- Oxidative Stress Reduction : Although TBHM showed moderate antioxidant activity, it significantly reduced free radical levels in astrocytic cultures exposed to Aβ1-42 . This suggests that TBHM may help mitigate oxidative damage associated with neurodegenerative conditions.
In Vitro Studies
A series of experiments were conducted to evaluate the protective effects of TBHM on astrocytes under stress conditions induced by Aβ peptides:
- Cell Viability Assays : Treatment with TBHM resulted in approximately 20% reduction in astrocyte death compared to controls treated only with Aβ1-42 . This indicates a moderate protective effect against Aβ-induced cytotoxicity.
- Cytokine Production : TBHM treatment led to decreased TNF-α production in astrocytes exposed to Aβ1-42, although not statistically significant compared to untreated controls . The modulation of cytokine levels suggests potential therapeutic implications for reducing neuroinflammation.
In Vivo Studies
In vivo assessments using animal models have also been conducted:
- Behavioral Assessments : In models where scopolamine was used to induce cognitive deficits, TBHM demonstrated some efficacy in improving memory and learning tasks compared to control groups treated with standard medications like galantamine . However, the overall bioavailability and efficacy in the brain remain areas for further investigation.
Summary Table of Biological Activities
Properties
Molecular Formula |
C9H17NO4 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl 2-hydroxymorpholine-4-carboxylate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h7,11H,4-6H2,1-3H3 |
InChI Key |
MKIOAKIICSYKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)O |
Origin of Product |
United States |
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